2-[4-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]phenoxy]acetamide
Overview
Description
Preparation Methods
The synthesis of 2-[4-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]phenoxy]acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-(2-acetamidoethyl)phenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-hydroxyphenoxyacetic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-[4-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: This compound has shown potential as a biochemical probe for studying cellular processes and protein interactions.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]phenoxy]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
When compared to other similar compounds, 2-[4-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]phenoxy]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
N-phenylacetamide sulfonamides: These compounds share the sulfonamide group but differ in their overall structure and pharmacological activities.
Phenoxy acetamide derivatives: These compounds have variations in the phenoxy and acetamide groups, leading to different chemical reactivity and biological effects.
Properties
IUPAC Name |
2-[4-[[4-(2-acetamidoethyl)phenyl]sulfonylamino]phenoxy]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-13(22)20-11-10-14-2-8-17(9-3-14)27(24,25)21-15-4-6-16(7-5-15)26-12-18(19)23/h2-9,21H,10-12H2,1H3,(H2,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFXMPFBHNKAKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.